(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide
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Overview
Description
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chlorophenoxy group: This step may involve a nucleophilic substitution reaction.
Formation of the cyano group: This can be achieved through a cyanation reaction.
Formation of the N-methylprop-2-enamide group: This step may involve an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl groups.
Reduction: Reduction reactions may target the cyano and carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Reagents such as sodium hydroxide or various halides may be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infections.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: This can lead to inhibition or activation of these targets.
Modulation of signaling pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.
Induction of cellular stress: The compound may induce oxidative or other forms of cellular stress, leading to cell death or other effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is structurally similar due to the presence of an ester and keto group.
Acetylacetone: Another similar compound with a diketone structure.
Uniqueness
(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H13ClN4O3 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C19H13ClN4O3/c1-22-17(25)12(11-21)10-13-18(27-15-7-3-2-6-14(15)20)23-16-8-4-5-9-24(16)19(13)26/h2-10H,1H3,(H,22,25)/b12-10+ |
InChI Key |
NPVYNEMPDHYCTF-ZRDIBKRKSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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